molecular formula C23H29N3O5S2 B411132 6,8-bis((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one CAS No. 425402-68-2

6,8-bis((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one

Cat. No.: B411132
CAS No.: 425402-68-2
M. Wt: 491.6g/mol
InChI Key: ZYOSWSHTFJYHAN-UHFFFAOYSA-N
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Description

6,8-bis((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a benzo[cd]indol-2(1H)-one core structure, a fused heterocyclic system of significant interest in medicinal chemistry . The core structure is functionalized with two 4-methylpiperidin-1-ylsulfonyl groups, a modification that can significantly influence the compound's physicochemical properties, bioavailability, and interaction with biological targets . While the specific biological profile of this exact compound is a subject of ongoing investigation, its structural architecture suggests potential as a key intermediate or scaffold in drug discovery. Researchers may explore its application in developing ligands for central nervous system (CNS) targets, given that piperidine derivatives are commonly employed in the synthesis of neuroactive molecules . For instance, structurally related compounds containing the 4-methylpiperidine moiety have been investigated as potent and selective antagonists for neural receptors like the 5-HT6 receptor, which is a prominent target for cognitive disorders . The sulfonyl groups attached to the piperidine rings may further enhance binding affinity and selectivity towards such protein targets. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to utilize this high-purity compound in their investigations into structure-activity relationships (SAR), novel synthetic methodologies for complex heterocycles, and the development of new pharmacological tools.

Properties

IUPAC Name

6,8-bis[(4-methylpiperidin-1-yl)sulfonyl]-1H-benzo[cd]indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5S2/c1-15-6-10-25(11-7-15)32(28,29)19-14-20(33(30,31)26-12-8-16(2)9-13-26)22-21-17(19)4-3-5-18(21)23(27)24-22/h3-5,14-16H,6-13H2,1-2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOSWSHTFJYHAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)N3)S(=O)(=O)N5CCC(CC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-bis((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole core, followed by sulfonylation and subsequent functionalization with 4-methylpiperidine groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

6,8-bis((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole core or the piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole or piperidine rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 6,8-bis((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The indole core and piperidine rings contribute to the overall binding affinity and specificity of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Structural Features

The benzo[cd]indol-2(1H)-one scaffold is highly modifiable. Key derivatives and their substituent profiles are summarized below:

Compound Name Substituents (Positions) Key Features
Target Compound 4-methylpiperidinylsulfonyl (6,8) Dual sulfonamide groups; potential enhanced lipophilicity and target affinity
6-(4-morpholinylsulfonyl) derivative Morpholinylsulfonyl (6) Single sulfonamide; improved aqueous solubility
Polyamine-conjugates (e.g., 15c, 15g) Polyamine chains (position 1) Enhanced cellular uptake via polyamine transport systems (PTS)
BRD4 inhibitors (e.g., compound 1) Sulfonamide and alkyl groups (positions 6,8) Nanomolar IC50 against BRD4; crystallographic binding confirmed
TNF-α inhibitors Sulfonamide with diverse amines (position 6) Optimized for TNF-α binding via virtual screening

Key Observations :

  • Sulfonamide Groups: The target compound’s dual sulfonamide groups may improve binding to charged protein pockets compared to mono-substituted analogs (e.g., 6-morpholinylsulfonyl derivative) .
  • 4-Methylpiperidine vs.
Anticancer and Antimetastatic Effects
  • Polyamine Conjugates : Derivatives like the homospermine hybrid (Figure 12 in ) showed 82.5% inhibition of metastasis in vivo at 1 mg/kg, attributed to lysosomal uptake and caspase activation .
  • BRD4 Inhibitors : Optimized derivatives (e.g., compound 1) achieved IC50 values of 0.12 µM against BRD4, with confirmed binding via X-ray crystallography .
  • Atg4B Inhibitors : Unsubstituted benzo[cd]indol-2(1H)-ones inhibited autophagy by targeting Atg4B, a key enzyme in LC3 processing .

The 4-methylpiperidine groups may reduce off-target effects compared to polyamine conjugates, which trigger catabolism-related cytotoxicity .

Key Challenges :

  • Dual Substitution: Installing sulfonamide groups at both 6 and 8 positions requires precise regioselective control, which may lower yields compared to mono-substituted analogs .

Biological Activity

6,8-bis((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one is a compound with significant potential in medicinal chemistry, particularly as a novel scaffold for drug development. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C23H29N3O5S2
  • Molecular Weight : 491.62 g/mol
  • CAS Number : 425402-68-2

Research has highlighted the compound's role as a BET bromodomain inhibitor , which is crucial in regulating gene expression associated with cancer and inflammatory diseases. The mechanism involves the binding of the compound to the BRD4 bromodomain, leading to the inhibition of transcriptional programs that promote tumor growth.

Binding Affinity

The binding affinity of related compounds has been characterized:

  • Kd values : Approximately 124 - 137 nM for potent derivatives, indicating strong interactions with the target protein .

Anticancer Properties

Recent studies have demonstrated that derivatives of benzo[cd]indol-2(1H)-one exhibit promising anticancer activity:

  • Cell Lines : The compound showed effective antiproliferation against MV4;11 leukemia cells.
  • Pharmacokinetics : Notably, one lead compound exhibited an oral bioavailability of 75.8% and a moderate half-life (T1/2 = 3.95 h) in vivo .

Inhibition of Autophagy and Apoptosis

In a study focusing on polyamine-conjugated derivatives, it was found that:

  • Compound 15f , related to benzo[cd]indol-2(1H)-one, inhibited hepatocellular carcinoma migration both in vitro and in vivo.
  • The mechanism involved autophagy and apoptosis crosstalk, enhancing the therapeutic effect against liver cancer metastasis .

Case Studies

  • Study on BET Bromodomain Inhibition :
    • Conducted to evaluate the efficacy of benzo[cd]indol-2(1H)-one derivatives.
    • Results indicated that these compounds selectively inhibited BRD4 over other bromodomains, demonstrating their potential as targeted cancer therapies.
  • Polyamine Conjugates :
    • Research showed that certain conjugates could enter cancer cells via polyamine transporters, leading to targeted therapy approaches for liver cancer.
    • Enhanced fluorescence properties were noted, suggesting dual functionality for imaging and therapy .

Comparative Analysis of Related Compounds

Compound NameKd Value (nM)Oral Bioavailability (%)T1/2 (h)Mechanism
Compound 8512475.83.95BET bromodomain inhibition
Compound 15fN/AN/AN/AInduces autophagy/apoptosis

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